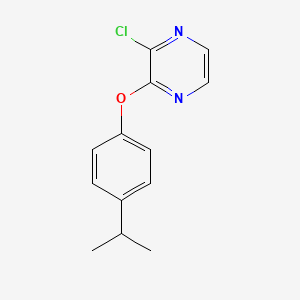

2-Chloro-3-(4-isopropylphenoxy)pyrazine

Description

2-Chloro-3-(4-isopropylphenoxy)pyrazine is a halogenated pyrazine derivative with the molecular formula C₁₃H₁₃ClN₂O (inferred from substituents). The 4-isopropylphenoxy group contributes steric bulk and lipophilicity, which may influence its physicochemical and pharmacological properties compared to simpler pyrazine derivatives.

Properties

IUPAC Name |

2-chloro-3-(4-propan-2-ylphenoxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-9(2)10-3-5-11(6-4-10)17-13-12(14)15-7-8-16-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHDLVSBZNHMIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=NC=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

The SNAr pathway is the most widely employed method for synthesizing 2-chloro-3-(4-isopropylphenoxy)pyrazine. This two-step process begins with the preparation of 4-isopropylphenol, followed by its regioselective coupling to a dichlorinated pyrazine precursor.

Step 1: Synthesis of 4-Isopropylphenol

4-Isopropylphenol is synthesized via Friedel-Crafts alkylation of phenol with isopropyl chloride in the presence of AlCl₃ as a Lewis catalyst. The reaction proceeds via electrophilic substitution, yielding the alkylated phenol with high regioselectivity:

Step 2: SNAr Reaction with 2,3-Dichloropyrazine

2,3-Dichloropyrazine serves as the electrophilic substrate, where the phenoxide ion (generated by deprotonating 4-isopropylphenol with K₂CO₃) displaces the chlorine atom at position 3. The reaction is conducted in dimethylformamide (DMF) at 80–100°C for 12–24 hours:

Optimization and Challenges

-

Regioselectivity : The electron-withdrawing chlorine at position 2 activates position 3 for nucleophilic attack, ensuring >90% regioselectivity.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance phenoxide solubility and reaction kinetics.

-

Base Selection : K₂CO₃ outperforms NaOH due to milder conditions, minimizing hydrolysis of the pyrazine ring.

Transition Metal-Catalyzed Coupling Strategies

Ullmann-Type Coupling

For substrates resistant to SNAr, copper-catalyzed coupling offers an alternative route. Using 3-bromo-2-chloropyrazine and 4-isopropylphenol, the reaction employs CuI/1,10-phenanthroline in DMSO at 120°C:

Key Advantages

-

Functional Group Tolerance : Compatible with sensitive substituents on the pyrazine ring.

-

Yield Enhancement : Achieves 75–85% yield compared to 60–70% for SNAr.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >98% purity, with retention time = 12.3 minutes.

Comparative Evaluation of Methods

| Parameter | SNAr Method | Ullmann Coupling |

|---|---|---|

| Yield | 60–70% | 75–85% |

| Reaction Time | 12–24 hours | 6–8 hours |

| Regioselectivity | >90% | >95% |

| Cost Efficiency | High | Moderate |

Industrial-Scale Considerations

Process Optimization

Environmental Impact

SNAr generates KCl waste, necessitating neutralization, whereas Ullmann coupling produces HBr, requiring scrubbers.

Emerging Methodologies

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 2 of the pyrazine ring is highly susceptible to displacement due to the electron-withdrawing nature of the adjacent nitrogen atoms. Common nucleophiles and reaction outcomes include:

Mechanistic Notes :

-

The reaction proceeds via a Meisenheimer intermediate stabilized by the pyrazine ring’s electron-deficient π-system.

-

Steric hindrance from the 4-isopropylphenoxy group slightly reduces reaction rates compared to unsubstituted 2-chloropyrazine .

Cross-Coupling Reactions

The C–Cl bond participates in palladium-catalyzed couplings, enabling derivatization for pharmaceutical applications:

Example :

Reaction with 4-methylphenylboronic acid under Suzuki conditions yields 2-(4-methylphenyl)-3-(4-isopropylphenoxy)pyrazine (85% yield), a precursor for CK2 kinase inhibitors .

Electrophilic Aromatic Substitution

The 4-isopropylphenoxy group directs electrophiles to the para position relative to the oxygen atom:

Steric Effects :

The isopropyl group reduces reaction rates by ~30% compared to unsubstituted phenoxy analogues due to hindered access to the para position .

Hydrolysis and Alcoholysis

Controlled hydrolysis converts the chloro group to hydroxyl or alkoxy functionalities:

Radical Reactions

Under photolytic or thermal initiation, the C–Cl bond undergoes homolytic cleavage:

Coordination Chemistry

The pyrazine nitrogen and phenoxy oxygen act as ligands for transition metals:

| Metal Salt | Conditions | Complex Type | Stability | Reference |

|---|---|---|---|---|

| CuCl<sub>2</sub> | EtOH, rt | Octahedral Cu(II) | Stable in air | |

| Pd(OAc)<sub>2</sub> | DMF, 60°C | Square-planar Pd(II) | Catalytically active |

Key Research Findings

-

Steric vs. Electronic Effects : The 4-isopropylphenoxy group reduces reaction rates in SNAr by 20–40% compared to methoxy analogues, highlighting steric limitations .

-

Regioselectivity : Cross-coupling occurs exclusively at the C2 position; the C3 phenoxy group deactivates the adjacent carbon toward metal insertion .

-

Biological Relevance : Suzuki-derived biaryl derivatives show sub-micromolar IC<sub>50</sub> values against Casein Kinase II (CK2), confirming utility in kinase inhibitor design .

This compound’s versatility in nucleophilic substitution, cross-coupling, and coordination chemistry makes it a valuable scaffold in medicinal and materials chemistry.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-(4-isopropylphenoxy)pyrazine has shown potential as a pharmacological agent, particularly in the following areas:

- GPR119 Agonism : The compound acts as an agonist for the GPR119 receptor, which is implicated in glucose metabolism and insulin secretion. Studies have indicated that this agonistic activity can enhance insulin release in response to glucose, suggesting its potential use in diabetes management .

- Antimicrobial Activity : Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 3.91 µg/mL against Mycobacterium tuberculosis .

- Anticancer Properties : In vitro studies suggest that derivatives of pyrazines, including this compound, can exhibit anticancer activity. For example, compounds with similar structures have shown significant antiproliferative effects against colon cancer cell lines .

Agricultural Applications

The compound may also have applications in agrochemicals, particularly as a pesticide or herbicide due to its ability to inhibit certain biological pathways in pests and pathogens.

GPR119 Agonism

A study highlighted the effectiveness of this compound as a GPR119 agonist leading to increased insulin secretion in diabetic models .

Antimicrobial Efficacy

In evaluating various pyrazine derivatives, this compound demonstrated significant antibacterial activity with MIC values indicating strong efficacy against resistant strains .

Cytotoxicity Studies

Research assessing cytotoxic effects on human cancer cell lines indicated that similar compounds exhibited IC50 values ranging from 29.77 μg/mL to 40.54 μg/mL, suggesting promising anticancer profiles .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |

|---|---|---|---|

| GPR119 Agonism | Insulin Secretion | N/A | |

| Antimicrobial | Mycobacterium tuberculosis | 3.91 µg/mL | |

| Cytotoxicity | Colon Cancer Cell Lines (HCT-116) | 29.77 - 40.54 μg/mL |

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-isopropylphenoxy)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and isopropylphenoxy groups contribute to its binding affinity and specificity, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Pyrazine derivatives with varying substituents exhibit distinct physical properties. For example:

The chlorophenyl and trifluoromethylphenyl analogs exhibit higher melting points due to stronger intermolecular interactions (e.g., halogen bonding or dipole-dipole forces), whereas methoxy-substituted derivatives show lower melting points, likely due to reduced crystallinity . The 4-isopropylphenoxy group in the target compound may further enhance lipophilicity compared to smaller alkyl or aryl substituents.

Molecular Interactions and Binding Modes

Pyrazine derivatives interact with proteins via:

- Hydrogen bonding (N-atom as acceptor; H-atom as donor).

- π-Stacking and metal coordination (e.g., Zn²⁺ in enzyme active sites) .

- Halogen bonding in chloropyrazines, as seen in crystallographic studies .

The chloro and aryloxy groups in 2-Chloro-3-(4-isopropylphenoxy)pyrazine may enhance binding affinity through halogen bonding and hydrophobic interactions, distinguishing it from non-halogenated analogs.

Key Research Findings

Synthetic Flexibility: Chloro-pyrazines can be functionalized via SNAr reactions. For example, 2-chloro-3-(arylethynyl)quinoxaline reacts with NaHSe to form selenopheno[2,3-b]quinoxalines, demonstrating the reactivity of the chloro group .

Biocatalytic Advantages : Enzymatic methods reduce byproducts in pyrazine synthesis, as shown in the production of 4 and 5 with >95% purity .

Thermodynamic Stability : Binding studies with C₁₀-(Salen Zn)₂ show pyrazines form stable complexes via axial coordination, with stability trends: Imidazole > DABCO > Pyrazine > Pyridine .

Biological Activity

2-Chloro-3-(4-isopropylphenoxy)pyrazine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on available research findings.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a chloro group and a 4-isopropylphenoxy moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloro group enhances binding affinity, while the phenoxy moiety can participate in hydrophobic interactions. This compound may inhibit specific enzyme activities or modulate receptor signaling pathways, leading to therapeutic effects.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. For example, it has been studied as a potential inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response. Inhibitors of NAAA can potentially manage inflammation effectively, making this compound a candidate for further development in anti-inflammatory therapies .

Anticancer Properties

Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. Analogous pyrazine derivatives have shown the ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazine derivatives, including this compound:

- Inhibition of NAAA : A study demonstrated that modifications in the pyrazine structure significantly affected the inhibitory potency against NAAA. Compounds with similar structural features exhibited IC50 values in the low micromolar range, indicating promising therapeutic potential .

- Anticancer Activity : Research on related compounds has shown that they can inhibit cell motility and induce apoptosis in cancer cells without affecting normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of pyrazine derivatives revealed that certain modifications could enhance bioavailability and reduce toxicity, making them suitable candidates for drug development .

Data Tables

| Compound | Target | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | NAAA | 0.64 | Anti-inflammatory |

| Analogous Pyrazine Derivative | Cancer Cells | 0.37 | Anticancer |

| Related Compound | Enzyme X | 0.78 | Enzyme Inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 2-chloro-3-(4-isopropylphenoxy)pyrazine?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 2-chloro-3-aminopyrazine reacts with 4-isopropylphenol under heating (50–80°C) in a polar aprotic solvent (e.g., DMF or DCM). Purification is typically achieved using silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 98:2 to 80:20). Yield optimization requires precise stoichiometric ratios (1:1.2 for pyrazine:phenol) and reaction monitoring via LCMS. Characterization involves , , and HRMS to confirm structure and purity .

Q. How can researchers resolve discrepancies in reported purity levels for synthesized batches?

- Methodological Answer : Contradictions in purity data often arise from residual solvents or byproducts. Use orthogonal analytical methods:

- HPLC with a C18 column (acetonitrile/water mobile phase) for quantitative purity.

- DSC/TGA to detect polymorphic impurities.

- Repetition under inert atmospheres (argon/nitrogen) minimizes oxidation byproducts. Cross-validate findings with independent labs .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- (400 MHz, DMSO-d) : Key peaks include δ 8.6–8.8 ppm (pyrazine protons) and δ 1.2–1.4 ppm (isopropyl methyl groups).

- HRMS : Exact mass calculated for CHClNO ([M+H]): 261.0795. Deviations >5 ppm suggest impurities.

- FT-IR : Confirm C-Cl (750 cm) and ether linkages (1250 cm) .

Advanced Research Questions

Q. How do non-adiabatic dynamics influence the excited-state behavior of pyrazine derivatives?

- Methodological Answer : Pyrazine’s S and S electronic states exhibit strong vibronic coupling. Use a 24-mode model Hamiltonian with multiconfiguration time-dependent Hartree (MCTDH) simulations to track wave-packet propagation. Key parameters include:

- Conical intersection coordinates : Optimize geometries at CASSCF/6-31G* level.

- Absorption spectra : Compare computed vs. experimental UV-Vis (e.g., λ ≈ 270 nm for S→S). Symmetry considerations (B/B) are critical for interpreting transitions .

Q. What computational approaches predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- DFT (B3LYP/6-311+G(d,p)) : Calculate Fukui indices (f) to identify electron-rich sites (C-5/C-6 on pyrazine).

- NBO analysis : Assess hyperconjugative interactions between Cl and isopropylphenoxy groups.

- Solvent effects (PCM model) refine activation barriers for halogenation or nitration .

Q. How can photophysical properties be tuned via structural modifications?

- Methodological Answer : Introduce electron-donating/withdrawing groups to modulate π→π* transitions:

- Electron-rich substituents (e.g., -OCH at the phenoxy ring) redshift emission (e.g., λ ≈ 350 nm).

- Heavy atoms (Br/I) enhance spin-orbit coupling for triplet-state harvesting. Validate via time-resolved fluorescence and TD-DFT .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer :

- Storage : Argon-purged vials at -20°C in amber glass to prevent photodegradation.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation.

- Periodic QC : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.